2-(1H-imidazol-1-yl)cyclopentan-1-ol
Overview
Description
“2-(1H-imidazol-1-yl)cyclopentan-1-ol” is a compound with the molecular formula C8H12N2O . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures . The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . For instance, Hadizadeh et al. synthesized a compound with a similar structure and evaluated its antihypertensive potential .Molecular Structure Analysis
The molecular weight of “this compound” is 152.19 . The InChI code for this compound is 1S/C8H12N2O/c11-8(3-1-2-4-8)7-9-5-6-10-7/h5-6,11H,1-4H2,(H,9,10) .Scientific Research Applications
Synthesis and Biological Evaluation
2-(1H-imidazol-1-yl)cyclopentan-1-ol and its derivatives have been explored for their potential applications in the field of medicinal chemistry. For instance, Touzeau et al. (2003) synthesized 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives to evaluate their cardiovascular effects as potential antihypertensive agents. They found that compounds with high affinities for imidazoline binding sites and alpha(2) receptor were the most active in lowering mean arterial blood pressure (Touzeau et al., 2003).
Structural Studies and Complexation
Pařík and Chlupatý (2014) investigated the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde. They achieved a better yield of 55% by modifying the literature procedure. This study underscores the versatility of imidazole derivatives in forming various structural complexes (Pařík & Chlupatý, 2014).
Antifungal Activity
Chevreuil et al. (2007) synthesized new compounds containing the 1H-imidazol-1-yl moiety, assessing their antifungal activity against various strains. Their study provides insights into the potential use of these compounds in antifungal applications (Chevreuil et al., 2007).
Corrosion Inhibition
Zhang et al. (2015) investigated imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. They found that these compounds, due to their structure, showed significant inhibitive performance, highlighting their potential in industrial applications (Zhang et al., 2015).
Catalysis and Synthesis
Takaki et al. (2011) discovered that the imidazole carbene-catalyzed reaction of α,β-unsaturated aldehydes with unactivated enones produces pyranones, indicating the utility of imidazole derivatives in catalysis and organic synthesis (Takaki et al., 2011).
Spectroscopic Studies
Ramanathan (2017) characterized the synthesized 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole using spectroscopic analysis, emphasizing the role of imidazole nitrogen in pharmacokinetics and medicinal chemistry (Ramanathan, 2017).
Mechanochromism and Sensing Properties
Sinha et al. (2019) explored the solid-state bright white light emission and mechanochromic behavior of a derivative of 1H-imidazol-2-yl. Additionally, it was used as a highly sensitive ratiometric luminescence sensor for Al3+ and pyrophosphate in solution, demonstrating the multifunctionality of such compounds (Sinha et al., 2019).
Safety and Hazards
The safety information for “2-(1H-imidazol-1-yl)cyclopentan-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of action
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities .
Mode of action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical pathways
Imidazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of action
Imidazole derivatives are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-(1H-imidazol-1-yl)cyclopentan-1-ol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the imidazole ring to the active site of the enzyme, thereby influencing the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the imidazole ring to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain proteases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Properties
IUPAC Name |
2-imidazol-1-ylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-3-1-2-7(8)10-5-4-9-6-10/h4-8,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWXFQBIQIVZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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